[4-(1,2-benzothiazol-3-yl)piperazin-1-yl](6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzisothiazole moiety linked to a piperazine ring, which is further connected to a pyrazolopyridine structure. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE typically involves multi-step organic reactions. The initial step often includes the formation of the benzisothiazole ring, followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the coupling of the pyrazolopyridine unit under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, advanced purification techniques like chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the benzisothiazole or pyrazolopyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE is studied for its potential as a bioactive molecule. It has shown promise in modulating various biological pathways, making it a candidate for drug development and therapeutic applications.
Medicine
The compound’s potential medicinal properties are being investigated, particularly its role as an inhibitor of specific enzymes or receptors. This makes it a potential candidate for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of a particular enzyme, leading to the suppression of a disease-related pathway.
Comparison with Similar Compounds
Similar Compounds
4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE: shares similarities with other benzisothiazole derivatives, such as and .
Uniqueness
The uniqueness of 4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINOMETHANONE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to drug development.
Properties
Molecular Formula |
C23H24N6OS |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone |
InChI |
InChI=1S/C23H24N6OS/c1-14-20-17(13-18(15-7-8-15)24-22(20)27(2)25-14)23(30)29-11-9-28(10-12-29)21-16-5-3-4-6-19(16)31-26-21/h3-6,13,15H,7-12H2,1-2H3 |
InChI Key |
IZOZSMXAGOEFPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)C5=NSC6=CC=CC=C65)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.